molecular formula C12H19NO B14219525 2-Anilinohexan-1-ol CAS No. 798551-71-0

2-Anilinohexan-1-ol

Cat. No.: B14219525
CAS No.: 798551-71-0
M. Wt: 193.28 g/mol
InChI Key: ZHNPLOHUPAFLBO-UHFFFAOYSA-N
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Description

2-Anilinohexan-1-ol is a secondary amine alcohol characterized by a hydroxyl group (-OH) at the first carbon of a hexane chain and an anilino group (-NH-C₆H₅) at the second carbon.

Properties

CAS No.

798551-71-0

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-anilinohexan-1-ol

InChI

InChI=1S/C12H19NO/c1-2-3-7-12(10-14)13-11-8-5-4-6-9-11/h4-6,8-9,12-14H,2-3,7,10H2,1H3

InChI Key

ZHNPLOHUPAFLBO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Anilinohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of hexan-1-ol with aniline in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents to facilitate the process. Another method involves the reduction of 2-nitrohexan-1-ol, followed by the substitution of the nitro group with an aniline group.

Industrial Production Methods

Industrial production of 2-Anilinohexan-1-ol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Anilinohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanone derivatives, while substitution reactions can produce a variety of aniline-substituted compounds.

Scientific Research Applications

2-Anilinohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Anilinohexan-1-ol involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-Anilinohexan-1-ol and related compounds:

Compound Key Functional Groups Molecular Formula Primary Applications Safety/Toxicity Notes
2-Anilinohexan-1-ol -OH (C1), -NH-C₆H₅ (C2) C₁₂H₁₇NO Pharmaceutical intermediates Limited data; inferred stability from analogs
trans-2-Aminocyclohexan-1-ol -OH (C1), -NH₂ (C2) C₆H₁₃NO Anticonvulsant drug candidates Safe enantiomeric profiles demonstrated in preclinical studies
2-Ethylhexan-1-ol -OH (C1), branched C8 chain C₈H₁₈O Plasticizers, solvents, coatings High industrial use; moderate irritation risk
Hexan-6-olide Lactone (cyclic ester) C₆H₁₀O₂ Polymer precursor (e.g., caprolactone) Low acute toxicity; handled under standard lab protocols
Key Observations:

This makes the former more suitable for targeting biological receptors .

Physicochemical Properties: Solubility: 2-Anilinohexan-1-ol’s polarity (due to -OH and -NH groups) likely grants higher water solubility than 2-Ethylhexan-1-ol, a hydrophobic alcohol used in non-polar formulations . Stability: Boc-protected analogs of 2-aminoalkan-1-ol derivatives show stability under mild conditions, suggesting similar behavior for 2-Anilinohexan-1-ol .

Pharmacological and Industrial Relevance

  • Industrial Utility: 2-Ethylhexan-1-ol’s branched structure and volatility make it ideal for plasticizer production, whereas 2-Anilinohexan-1-ol’s aromatic amine group may limit its use in non-specialized industrial settings .

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